molecular formula C25H23NO6S4 B11028153 dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11028153
M. Wt: 561.7 g/mol
InChI Key: LCLUZZAVLINHJB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused quinoline-dithiole framework. Key structural elements include:

  • A 6-methoxyquinoline core with a thioxo group at position 3, contributing to electron-deficient aromaticity.
  • Dimethyl and dicarboxylate ester groups on the 1,3-dithiole ring, enhancing solubility and steric bulk.

The compound’s synthesis likely involves multi-step reactions, such as condensation of thiophene-containing precursors with functionalized quinoline intermediates, followed by esterification. Structural confirmation would rely on techniques like NMR, X-ray crystallography (using programs like SHELX or ORTEP ), and mass spectrometry.

Properties

Molecular Formula

C25H23NO6S4

Molecular Weight

561.7 g/mol

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-3-sulfanylidene-1-(2-thiophen-2-ylacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H23NO6S4/c1-25(2)21(33)18(24-35-19(22(28)31-4)20(36-24)23(29)32-5)15-11-13(30-3)8-9-16(15)26(25)17(27)12-14-7-6-10-34-14/h6-11H,12H2,1-5H3

InChI Key

LCLUZZAVLINHJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CS4)C=CC(=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the dithiole moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thienyl positions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Fluorobenzoyl Analog Thioxothiazolidinone Derivatives
Core Structure 6-Methoxyquinoline + 1,3-dithiole 1-(2-Fluorobenzoyl)-quinoline + 1,3-dithiole 4,5-Dihydroquinoline + thioxothiazolidinone
Key Substituents Thiophen-2-ylacetyl, methyl, dicarboxylate esters 2-Fluorobenzoyl, methyl, dicarboxylate esters Aryl, dihydropyrazole, thioxothiazolidinone
Electronic Effects Electron-rich thiophene enhances π-conjugation; methoxy group donates electrons Electron-withdrawing fluorine reduces electron density on the quinoline core Thioxo group acts as a strong electron acceptor
Synthetic Route Likely involves TDAE-mediated coupling (similar to ) Substitution of thiophen-2-ylacetyl with fluorobenzoyl via nucleophilic acyl substitution Reflux with ethanol and recrystallization (DMF-EtOH)
Potential Applications Organic electronics, antimicrobial agents (inferred from thiophene motifs) Fluorine may enhance bioavailability or binding in medicinal chemistry Anticancer or anti-inflammatory agents (common in thiazolidinones)

Key Findings:

Electronic Properties : The target compound’s thiophene moiety provides greater π-conjugation compared to the fluorobenzoyl analog, making it more suitable for optoelectronic applications .

Solubility: The dicarboxylate ester groups in both the target compound and its fluorobenzoyl analog improve solubility in polar solvents compared to non-esterified derivatives .

Bioactivity : Thiophene-containing compounds often exhibit antimicrobial activity, while fluorinated analogs (e.g., ) are leveraged for enhanced metabolic stability in drug design.

Challenges in Comparison:

  • Limited experimental data (e.g., melting points, bioactivity) for the target compound in the provided evidence necessitates reliance on structural analogs.
  • The fluorobenzoyl analog’s fluorine atom may induce steric hindrance or polarity differences absent in the thiophene-based target compound .

Biological Activity

Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. The structure incorporates a quinoline moiety and dithiole units, which have been associated with various pharmacological properties.

Chemical Structure

The compound's chemical structure is characterized by the following features:

  • Quinoline Derivative : The presence of a quinoline ring suggests potential antimicrobial and anticancer properties.
  • Dithiole Group : Known for its antioxidant properties, which may contribute to the compound's biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising effects:

Anticancer Activity

Studies have shown that compounds similar in structure to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar quinoline structures have demonstrated inhibitory effects on breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 µM to higher concentrations depending on substituents and structural variations .

Antimicrobial Properties

The thiophen and quinoline components suggest potential antimicrobial activity. Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms for the biological activity of the compound include:

  • Inhibition of Cell Proliferation : Through induction of apoptosis in cancer cells.
  • Antioxidant Activity : The dithiole structure may scavenge free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that structural modifications could enhance cytotoxicity against MDA-MB-231 cells. This suggests that similar modifications in our compound could yield enhanced biological activity .
  • Antimicrobial Testing : Testing on related compounds has shown promising results against various pathogens, indicating that the compound may also possess significant antimicrobial properties.

Data Tables

Biological Activity Effect Observed Reference
Cytotoxicity against MDA-MB-231IC50 = 27.6 µM
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant ActivityScavenges free radicals

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